![molecular formula C12H18N2O B3039221 2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine CAS No. 1000507-30-1](/img/structure/B3039221.png)

2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine

Vue d'ensemble

Description

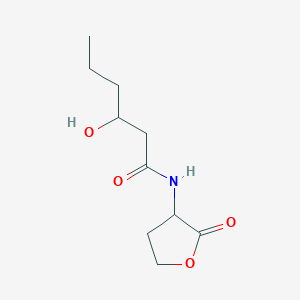

2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine (CAS# 1000507-30-1) is a research chemical . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

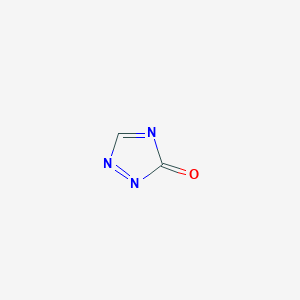

Molecular Structure Analysis

The molecule has a molecular weight of 206.28 and a molecular formula of C12H18N2O . The IUPAC name is 2-(4-pyrrolidin-3-yloxyphenyl)ethanamine . The structure includes a pyrrolidine ring attached to a phenyl ring through an ether linkage .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrrolidine derivatives are known to undergo a variety of reactions. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis

The compound has a LogP value of 1.95760, indicating its lipophilicity . It has a topological polar surface area of 47.3, which can influence its permeability across biological membranes . The compound also has 4 rotatable bonds, which can affect its flexibility .Applications De Recherche Scientifique

Synthesis of Pyrrolidine Derivatives

A study demonstrates the successful synthesis of substituted γ-amino alcohols and downstream pyrrolidine derivatives from simple 1-phenyl-ethylamine. This process includes the creation of a representative all-substituted pyrrolidine derivative with multiple stereogenic centers through highly diastereoselective [1,2]-Wittig rearrangement and intramolecular cyclization, achieving perfect chirality transfer and good yields (Wang et al., 2015).

Enantioselective Syntheses of Functionalized Pyrrolidines

Another research highlights enantioselective syntheses of densely functionalized pyrrolidines deriving their chirality from (R)-1-(phenyl)ethylamine. This one-pot reaction utilizes allylic amines and β-substituted-α,β-unsaturated esters, incorporating single electron transfer (SET) oxidation to merge the reactivities of anionic enolate and radical intermediates, leading to exclusive 2,3-trans and up to 6:1 3,4-cis/trans diastereoselectivities in the produced tetrasubstituted pyrrolidines (Kafka et al., 2016).

Analytical Characterizations of Research Chemicals

A study on 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers explores the chemical syntheses and comprehensive analytical characterizations of these substances. This research contributes to understanding the structural variations and their impact on analytical detection methods, providing insights into the challenges posed by new psychoactive substances (Dybek et al., 2019).

Synthesis and Characterization of Pyrrolidine Derivatives

The synthesis and characterization of a new class of pyrrolidine derivatives are detailed, focusing on their potential applications in medicinal chemistry and pharmaceutical research. These studies contribute to the development of new compounds with therapeutic potential, highlighting the versatility and importance of pyrrolidine derivatives in scientific research (Yardley et al., 1990).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-pyrrolidin-3-yloxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-7-5-10-1-3-11(4-2-10)15-12-6-8-14-9-12/h1-4,12,14H,5-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFQXSKZZJTLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4]Dioxino[2,3-b:5,6-b']dipyridine](/img/structure/B3039141.png)